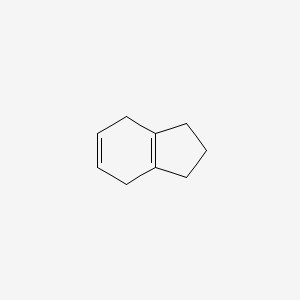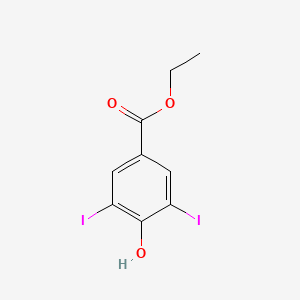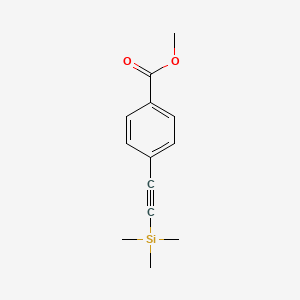
Mercuric potassium cyanide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mercuric potassium cyanide appears as a colorless crystalline solid. Denser than water. Toxic by inhalation and ingestion. Produces toxic oxides of nitrogen during combustion.
科学的研究の応用
Analytical Chemistry Application
Saleh and Abulkibash (2011) describe a method for determining cyanide in aqueous solutions using mercuric nitrate as a titrant. This technique, involving differential electrolytic potentiometry with gold-amalgam electrodes, achieves good reproducibility and a high sampling rate with reduced reagent consumption (Saleh & Abulkibash, 2011).
Chemical Properties and Handling
Kočovský, Wang, and Sharma (2004) provide details on the physical and chemical properties of mercuric cyanide, including its solubility, form, and handling precautions due to its acute toxicity and release of toxic fumes upon decomposition (Kočovský, Wang, & Sharma, 2004).
Historical Applications in Chemistry
Wisniak (2020) notes the historical significance of mercuric cyanide in chemistry, particularly in the work of Amedee Cailliot, who prepared double salts of mercuric cyanide and potassium (and sodium) bromide (Wisniak, 2020).
Toxicology Studies
Clemedson, Dierickx, and Sjöström (2003) investigated the impact of mercuric chloride and potassium cyanide in cytotoxicity assays. Their findings highlight the importance of considering factors like protein binding and lipid partitioning in evaluating the toxicological effects of chemicals (Clemedson, Dierickx, & Sjöström, 2003).
Molecular Precursor in Magnetism
Kim et al. (2007) discuss the use of a cyanide-bearing molecular precursor, involving mercuric cyanide, in the formation of a ferrimagnetic FeIII-MnIII zigzag chain. This research offers insights into the application of mercuric cyanide in magnetism and material science (Kim et al., 2007).
Environmental and Biological Research
Yu et al. (2004) explored the metabolism of cyanide by Chinese vegetation, including the role of mercuric cyanide in environmental studies. Their research contributes to the understanding of cyanide elimination using plants, which could be crucial for environmental remediation (Yu et al., 2004).
特性
CAS番号 |
591-89-9 |
|---|---|
分子式 |
C4HgK2N4 |
分子量 |
382.86 g/mol |
IUPAC名 |
dipotassium;tetracyanomercury(2-) |
InChI |
InChI=1S/4CN.Hg.2K/c4*1-2;;;/q;;;;-2;2*+1 |
InChIキー |
OYTUBTNXUBGVOG-UHFFFAOYSA-N |
SMILES |
C(#N)[Hg-2](C#N)(C#N)C#N.[K+].[K+] |
正規SMILES |
C(#N)[Hg-2](C#N)(C#N)C#N.[K+].[K+] |
Color/Form |
Colorless or white crystals |
| 591-89-9 | |
物理的記述 |
Mercuric potassium cyanide appears as a colorless crystalline solid. Denser than water. Toxic by inhalation and ingestion. Produces toxic oxides of nitrogen during combustion. |
溶解性 |
Sol in water Soluble in alcohol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


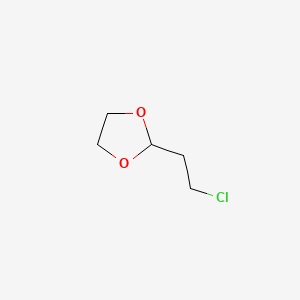

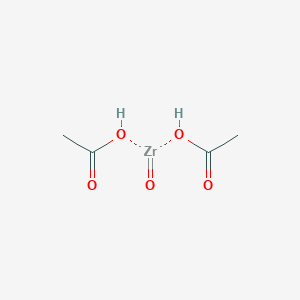
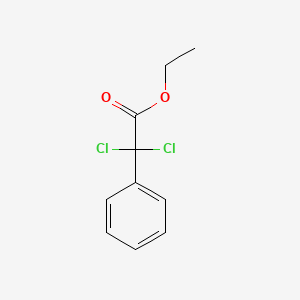


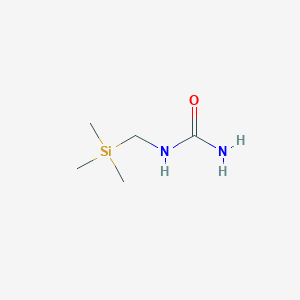
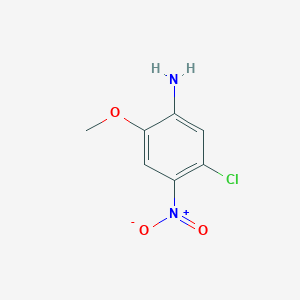
![Benzamide, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B1596202.png)
![Dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B1596203.png)
